4-Ethylpiperazine-2-carboxylic acid
Description
4-Ethylpiperazine-2-carboxylic acid is a piperazine derivative featuring a carboxylic acid group at the 2-position and an ethyl substituent at the 4-position of the six-membered heterocyclic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antibiotics and peptidomimetics. Its structural flexibility allows for functionalization at both the carboxylic acid and ethyl groups, enabling diverse applications in drug design. Piperazine derivatives are valued for their conformational adaptability and hydrogen-bonding capabilities, which enhance binding to biological targets .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-ethylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-4-3-8-6(5-9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11) |
InChI Key |
YCBVAMLDFWKNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylpiperazine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the production of piperazine (PP) can be achieved using ethylene glycol and ammonia as raw materials, although this method yields lower amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Nucleophilic substitution reactions are common for piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of primary alcohols can yield carboxylic acids, while reduction of nitriles can yield amines .
Scientific Research Applications
4-Ethylpiperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. For example, piperazine derivatives can act as enzyme inhibitors or receptor agonists/antagonists. The exact pathways and targets depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic Acid
- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group at the 4-position instead of an ethyl group.
- Key Differences :
- Applications : Widely used in solid-phase peptide synthesis (SPPS) to protect the piperazine nitrogen during coupling reactions .
Table 1: Structural and Functional Comparison
N-4-Cbz-2-piperazinecarboxylic Acid
- Structure : Features a carbobenzyloxy (Cbz) protecting group at the 4-position.
- Key Differences: The Cbz group is removed via hydrogenolysis, offering orthogonal protection compared to the ethyl group . The bulky benzyl moiety may sterically hinder reactions, unlike the compact ethyl substituent.
- Applications : Used in enantioselective synthesis of chiral piperazine derivatives for kinase inhibitors .
Ethyl 4-Ethylpiperazine-1-carboxylate Derivatives
- Structure: Ethyl ester at the 1-position and ethyl group at the 4-position (e.g., Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate).
- Key Differences :
- Applications : Anticancer and antimicrobial agents due to improved bioavailability .
Table 2: Pharmacokinetic Properties
| Compound | LogP | Solubility (mg/mL) | Bioavailability |
|---|---|---|---|
| This compound | -0.5 | 12.5 (water) | Low |
| Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | 1.2 | 0.8 (PBS) | High |
(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic Acid
- Structure : Contains a 2,3-dioxopiperazine ring and a hydroxyphenylacetic acid moiety.
- Key Differences :
- Applications : Key intermediate for cefoperazone, a third-generation cephalosporin antibiotic .
Piperidine vs. Piperazine Derivatives
- Example : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid.
- Key Differences :
- Applications : Antiviral agents targeting protease enzymes .
Biological Activity
4-Ethylpiperazine-2-carboxylic acid (EPCA) is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications and biological activities. This article provides a detailed overview of the biological activity of EPCA, highlighting its mechanisms, research findings, and applications in drug discovery.
Chemical Structure and Properties
This compound is characterized by a piperazine ring with an ethyl group at the 4-position and a carboxylic acid functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 174.21 g/mol. The structure can influence its reactivity and interaction with biological targets.
The biological activity of EPCA is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the piperazine moiety allows for potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in mood regulation and pain perception. EPCA may also exhibit effects on:
- Neurotransmitter Systems : Preliminary studies suggest that EPCA may influence anxiety and pain pathways by modulating neurotransmitter release.
- Anticancer Activity : Research indicates that derivatives of piperazine compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-XL .
Research Findings
Numerous studies have explored the biological activity of EPCA and its derivatives. Key findings include:
-
Anticancer Activity :
- A study on piperazinyl amides indicated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The compounds exhibited GI values in the submicromolar range, indicating potent antiproliferative effects .
- Molecular docking studies have shown that piperazine derivatives can effectively bind to targets involved in apoptosis, suggesting a mechanism for their anticancer properties .
-
Neuropharmacological Effects :
- Research has suggested that EPCA may affect neurotransmitter levels, influencing behaviors related to anxiety and depression. Its structural similarity to known psychoactive compounds indicates potential as a therapeutic agent for mood disorders.
-
Synthetic Applications :
- EPCA is utilized as an intermediate in the synthesis of pharmaceuticals targeting various diseases, showcasing its versatility in drug development.
Case Studies
Several case studies have highlighted the therapeutic potential of EPCA:
- Case Study 1 : A derivative of EPCA was tested for its efficacy against HeLa cervical cancer cells, showing significant induction of apoptosis through upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
- Case Study 2 : In vivo studies demonstrated that EPCA derivatives could reduce tumor growth in xenograft models, supporting their potential as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to related compounds:
| Compound | Anticancer Activity | Neuropharmacological Effects | Synthetic Applications |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Piperazine-2-carboxylic acid | Moderate | Low | Yes |
| N-Ethyl-Piperazinyl-Amides | Very High | High | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
